2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a chlorophenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with a suitable halogenated benzene derivative under basic conditions to form the nitrophenoxy intermediate.
Coupling with the chlorophenyl group: The nitrophenoxy intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to form the chlorophenyl derivative.
Formation of the pyrrolidine ring: The final step involves the cyclization of the chlorophenyl derivative with a suitable amine to form the pyrrolidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy and chlorophenyl groups can interact with enzymes and receptors, leading to the modulation of biological pathways. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Nitroscanate: An anthelmintic drug with a similar nitrophenoxy structure.
Amoscanate: Another anthelmintic with a related structure.
Amocarzine: A compound with similar biological activities.
Uniqueness
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the pyrrolidine ring further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C26H20ClN3O8 |
---|---|
Molecular Weight |
537.9 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H20ClN3O8/c27-22-4-2-1-3-21(22)25(33)28-29-14-17(13-24(29)32)26(34)37-15-23(31)16-5-9-19(10-6-16)38-20-11-7-18(8-12-20)30(35)36/h1-12,17H,13-15H2,(H,28,33) |
InChI Key |
SIZWLRXEQCSXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.